molecular formula C9H17NO3 B2618880 (E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate CAS No. 104700-42-7

(E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate

Cat. No. B2618880
CAS RN: 104700-42-7
M. Wt: 187.239
InChI Key: VYNNEQMTIKFYLS-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, carbamates can generally be synthesized through the reaction of alcohols with isocyanates .


Molecular Structure Analysis

The molecular structure of carbamates typically consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom . The exact structure of “this compound” would depend on the specific groups attached to the carbamate core.


Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions, including hydrolysis and reactions with nucleophiles . The specific reactions that “this compound” can undergo would depend on its exact structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their exact structure . Specific information on the properties of “this compound” was not found.

Mechanism of Action

(E)-TBHBC acts as a carbamate ester, which is a type of chemical bond formed between a carboxylic acid and an amine group. The carbamate ester acts as an intermediate in the formation of amides, esters, and nitriles. The carbamate ester can also act as a catalyst in the formation of heterocyclic compounds, such as pyrroles and indoles.
Biochemical and Physiological Effects
(E)-TBHBC has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have anti-tumor activity, as well as anti-viral activity.

Advantages and Limitations for Lab Experiments

(E)-TBHBC has several advantages for use in lab experiments. It is easily synthesized, is relatively inexpensive, and is relatively stable. In addition, it is soluble in a variety of organic solvents and is non-toxic. The main limitation of (E)-TBHBC is that it is not very soluble in water, which makes it difficult to use in aqueous solutions.

Future Directions

The future directions of (E)-TBHBC research include further exploring its anti-inflammatory and anti-oxidant properties, as well as its potential applications in the treatment of cancer and other diseases. In addition, further research is needed to explore its potential uses in the synthesis of other compounds and its potential as a catalyst in the synthesis of heterocyclic compounds. Furthermore, further research is needed to explore the potential of (E)-TBHBC as an insecticide, as well as its potential applications in agriculture. Finally, further research is needed to explore the potential of (E)-TBHBC as a drug delivery system.

Synthesis Methods

(E)-TBHBC is synthesized by reacting 4-hydroxybut-2-en-1-ol with tert-butyl isocyanate. The reaction is carried out in an organic solvent, such as ethyl acetate, and is catalyzed by a base, such as pyridine. The reaction is typically carried out at room temperature and the product is isolated by vacuum distillation.

Scientific Research Applications

(E)-TBHBC is a versatile compound that is used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, such as amides, esters, and nitriles. It has also been used as a protective group in peptide synthesis. In addition, it has been used as a catalyst in the synthesis of heterocyclic compounds, such as pyrroles and indoles.

Safety and Hazards

Carbamates can be toxic and are often used as pesticides . They can be harmful or fatal if swallowed, inhaled, or absorbed through the skin . Specific safety and hazard information for “(E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate” would depend on its exact structure and intended use.

properties

IUPAC Name

tert-butyl N-[(E)-4-hydroxybut-2-enyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h4-5,11H,6-7H2,1-3H3,(H,10,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNNEQMTIKFYLS-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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